molecular formula C4H7O2- B1204436 Butyrate CAS No. 461-55-2

Butyrate

Cat. No. B1204436
CAS RN: 461-55-2
M. Wt: 87.1 g/mol
InChI Key: FERIUCNNQQJTOY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US09284580B2

Procedure details

FIG. 9 shows the fermentation kinetics of AckKO(pMAD22) with mannitol as the substrate in serum bottles. Higher butanol titer (˜16 g/L vs. 10 g/L) and yield (˜30.6% vs. 27% w/w) were obtained with lower acetate and butyrate production (˜1.0 g/L vs.>5 g/L) when the more reduced substrate (mannitol vs. glucose) was used in the fermentation. When the fermentation was carried out in a bioreactor with pH controlled at ˜6.0 in a rich medium with mannitol as the substrate, ˜20.5 g/L of butanol was produced in ˜60 hours with a butanol yield of ˜33% (w/w) and productivity of 0.32 g/L/h.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:12])[C@H:2]([C@H:4]([C@@H:6]([C@@H:8]([CH2:10][OH:11])[OH:9])[OH:7])[OH:5])[OH:3].[CH2:13]([OH:17])[CH2:14][CH2:15][CH3:16]>>[C:10]([O-:11])(=[O:17])[CH3:8].[C:13]([O-:3])(=[O:17])[CH2:14][CH2:15][CH3:16].[CH2:10]([OH:11])[C@H:8]([C@H:6]([C@@H:4]([C@@H:2]([CH2:1][OH:12])[OH:3])[OH:5])[OH:7])[OH:9].[O:11]=[CH:10][C@@H:8]([C@H:6]([C@@H:4]([C@@H:2]([CH2:1][OH:12])[OH:3])[OH:5])[OH:7])[OH:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-]
Name
Type
product
Smiles
C(CCC)(=O)[O-]
Name
Type
product
Smiles
C([C@@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O
Name
Type
product
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.